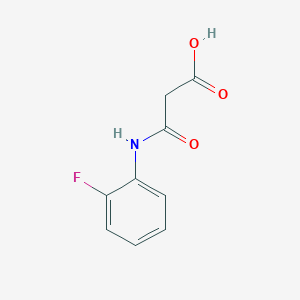
ethyl 2-acetyl-4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-4-bromobenzoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an acetyl group at the second position, and a bromine atom at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-4-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl benzoate to introduce the bromine atom at the desired position. This is followed by Friedel-Crafts acylation to introduce the acetyl group. The general reaction conditions include the use of bromine (Br2) and a Lewis acid catalyst such as aluminum chloride (AlCl3) for the bromination step, and acetyl chloride (CH3COCl) with AlCl3 for the acylation step.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as ethyl 2-acetyl-4-aminobenzoate or ethyl 2-acetyl-4-thiocyanatobenzoate.
Reduction: Ethyl 2-(1-hydroxyethyl)-4-bromobenzoate.
Oxidation: Ethyl 2-acetyl-4-bromobenzoic acid.
Scientific Research Applications
Ethyl 2-acetyl-4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and as a building block for various organic syntheses.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4-bromobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The bromine atom and acetyl group can form hydrogen bonds or hydrophobic interactions with target proteins, affecting their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-bromobenzoate: Lacks the acetyl group, making it less versatile in certain synthetic applications.
Ethyl 2-acetylbenzoate: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.
Ethyl 2-bromo-4-methylbenzoate: Has a methyl group instead of an acetyl group, affecting its chemical properties and reactivity.
Uniqueness: Ethyl 2-acetyl-4-bromobenzoate is unique due to the presence of both the bromine atom and the acetyl group, which provide a combination of reactivity and structural features that are valuable in organic synthesis and medicinal chemistry. The bromine atom allows for further functionalization through substitution reactions, while the acetyl group can participate in various chemical transformations.
Properties
CAS No. |
182567-89-1 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



